molecular formula C23H22O11S B12778161 5-Hydroxy-glucuronide rofecoxib CAS No. 308364-83-2

5-Hydroxy-glucuronide rofecoxib

Cat. No.: B12778161
CAS No.: 308364-83-2
M. Wt: 506.5 g/mol
InChI Key: LHTQNDXIYIUWMV-DYIMPDSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-glucuronide rofecoxib involves the hydroxylation of rofecoxib followed by glucuronidation. The hydroxylation is typically carried out using cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which introduce a hydroxyl group at the 5-position of the rofecoxib molecule . The hydroxylated product is then conjugated with glucuronic acid through the action of uridine diphosphate-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7 and UGT2B15 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes to catalyze the hydroxylation and glucuronidation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of recombinant enzymes and genetically engineered microorganisms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-glucuronide rofecoxib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-glucuronide rofecoxib is unique due to its specific metabolic pathway involving hydroxylation and glucuronidation. This compound provides insights into the metabolic fate of rofecoxib and the role of glucuronidation in drug metabolism . Its study helps in understanding the pharmacokinetics and potential side effects of rofecoxib and similar NSAIDs .

Properties

CAS No.

308364-83-2

Molecular Formula

C23H22O11S

Molecular Weight

506.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[3-(4-methylsulfonylphenyl)-5-oxo-4-phenyl-2H-furan-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C23H22O11S/c1-35(30,31)13-9-7-12(8-10-13)15-14(11-5-3-2-4-6-11)21(29)33-22(15)34-23-18(26)16(24)17(25)19(32-23)20(27)28/h2-10,16-19,22-26H,1H3,(H,27,28)/t16-,17-,18+,19-,22?,23-/m0/s1

InChI Key

LHTQNDXIYIUWMV-DYIMPDSMSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.